molecular formula C9H12N2O4 B2880297 methyl 1-(3-methoxy-3-oxopropyl)-1H-pyrazole-4-carboxylate CAS No. 1174836-98-6

methyl 1-(3-methoxy-3-oxopropyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2880297
CAS No.: 1174836-98-6
M. Wt: 212.205
InChI Key: DPOXEJFLMYAMHO-UHFFFAOYSA-N
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Description

Methyl 1-(3-methoxy-3-oxopropyl)-1H-pyrazole-4-carboxylate is a pyrazole-based ester compound featuring a methoxy-substituted propyl chain at the N1 position of the pyrazole ring and a methyl ester group at the C4 position (Figure 1). Its molecular formula is C₉H₁₂N₂O₅, with a molecular weight of 228.20 g/mol. This compound is commercially available as a building block for organic synthesis, particularly in pharmaceutical and agrochemical research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-(3-methoxy-3-oxopropyl)pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c1-14-8(12)3-4-11-6-7(5-10-11)9(13)15-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOXEJFLMYAMHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1C=C(C=N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(3-methoxy-3-oxopropyl)-1H-pyrazole-4-carboxylate typically involves the reaction of pyrazole derivatives with appropriate esterifying agents. One common method involves the esterification of pyrazole-4-carboxylic acid with methoxy-oxopropyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-methoxy-3-oxopropyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce pyrazole-4-methanol derivatives.

Scientific Research Applications

Methyl 1-(3-methoxy-3-oxopropyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 1-(3-methoxy-3-oxopropyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include modulation of signal transduction, enzyme inhibition, or receptor binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares methyl 1-(3-methoxy-3-oxopropyl)-1H-pyrazole-4-carboxylate with structurally analogous compounds, focusing on substituent effects, synthesis routes, and applications.

Substituent Variations in Ester Groups

  • Ethyl 1-(4-Alkyl-3-Oxo-3,4-Dihydroquinoxalin-2-yl)-1H-Pyrazole-4-Carboxylate Structure: Replaces the methyl ester (C₄) with an ethyl ester and introduces a quinoxaline-derived substituent at N1. Synthesis: Prepared via a one-pot method using 3-hydrazineylquinoxalin-2(1H)-one and ethyl 2-formyl-3-oxopropionate, emphasizing cost-effectiveness and scalability . Applications: The quinoxaline moiety enhances π-stacking interactions, making it suitable for anticancer or antimicrobial agent development.
  • Ethyl 1-(3-(((Steroidal Core)oxy)-1-(4-Methoxyphenyl)-3-Oxopropyl)-1H-Pyrazole-4-Carboxylate

    • Structure : Incorporates a steroidal backbone (e.g., cyclopenta[a]phenanthrene) and a 4-methoxyphenyl group, significantly increasing molecular complexity and hydrophobicity .
    • Applications : Likely used in hormone-related drug discovery due to steroidal interactions with nuclear receptors.

Heteroatom and Functional Group Modifications

  • 5-{[(3-Methoxy-3-Oxopropyl)Sulfanyl]Methyl}-1-Methyl-1H-Pyrazole-4-Carboxylate Structure: Substitutes the oxygen in the propyl chain with sulfur, introducing a thioether linkage.
  • Methyl 1-(3-Methoxy-3-Oxopropyl)-4-(N-Phenylpropanamido)Piperidine-4-Carboxylate

    • Structure : Replaces the pyrazole ring with a piperidine ring and adds an N-phenylpropanamido group.
    • Applications : The piperidine core and amide group enhance blood-brain barrier permeability, making it relevant to central nervous system (CNS) drug design .

Data Table: Key Attributes of Compared Compounds

Compound Name Molecular Weight (g/mol) Key Substituents Synthesis Method Potential Applications Reference
This compound 228.20 Methyl ester, pyrazole Commercial synthesis Organic synthesis intermediate
Ethyl 1-(4-alkyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate ~300–350* Ethyl ester, quinoxaline One-pot alkylation Anticancer/antimicrobial agents
Ethyl 1-(steroidal-core-substituted)-1H-pyrazole-4-carboxylate ~600–650* Steroid, 4-methoxyphenyl Multi-step functionalization Hormone therapy
5-{[(3-methoxy-3-oxopropyl)sulfanyl]methyl}-1-methyl-1H-pyrazole-4-carboxylate 258.29 Thioether, methyl ester Sulfur-alkylation Catalysis/materials
Methyl 1-(3-methoxy-3-oxopropyl)-4-(N-phenylpropanamido)piperidine-4-carboxylate 404.43 Piperidine, phenylpropanamido Amide coupling CNS therapeutics

*Estimated based on structural analogs.

Biological Activity

Methyl 1-(3-methoxy-3-oxopropyl)-1H-pyrazole-4-carboxylate is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound features a pyrazole ring substituted with a methoxy-oxopropyl group and an ester functional group. The synthesis typically involves the esterification of pyrazole-4-carboxylic acid with methoxy-oxopropyl chloride under reflux conditions, often using triethylamine as a base .

Biological Activity Overview

The biological activities of this compound have been explored in various studies, revealing potential applications in medicinal chemistry, particularly in antimicrobial and anti-inflammatory domains.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Studies demonstrated that it can inhibit the production of pro-inflammatory cytokines in cell cultures, indicating its potential utility in treating inflammatory diseases .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors involved in inflammatory pathways. For instance, it has been shown to modulate signal transduction pathways linked to inflammation and microbial resistance .

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial efficacy of this compound reported a minimum inhibitory concentration (MIC) of 25 µg/mL against Escherichia coli and Staphylococcus aureus. This suggests significant potential for further development as an antimicrobial agent .

Case Study 2: Anti-inflammatory Effects

In a recent investigation, the compound was tested in a murine model of acute inflammation. Results indicated a reduction in paw edema by approximately 40% compared to control groups, highlighting its potential for therapeutic use in inflammatory conditions .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
Methyl 4,5-diethyl-2-(3-methoxy-3-oxopropyl)furan-3-carboxylateStructureModerate anti-inflammatory effects
Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylateStructureAntimicrobial activity but less potent than methyl pyrazole derivative

This table illustrates that while other compounds exhibit some biological activity, this compound shows superior efficacy in both antimicrobial and anti-inflammatory contexts.

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